Capivasertib

Vue d'ensemble

Description

Capivasertib, sold under the brand name Truqap, is an anti-cancer medication used for the treatment of breast cancer . It is taken by mouth . It is used in combination with fulvestrant (Faslodex) for adults with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations .

Molecular Structure Analysis

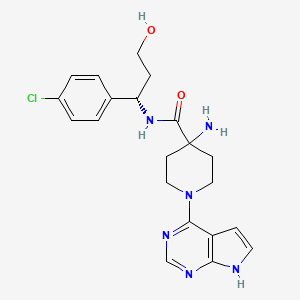

This compound has the molecular formula C21H25ClN6O2 . It is a small molecule that inhibits 3 isoforms of serine and threonine kinase AKT, specifically AKT1, AKT2, and AKT3 .

Chemical Reactions Analysis

This compound is analyzed for its concentration in plasma samples using solid-phase extraction followed by reversed-phase high-performance liquid chromatography with tandem mass spectrometric detection .

In Vivo

Capivasertib has been studied in a variety of preclinical and clinical settings, with particular focus on its potential as an anti-cancer agent. In vivo studies have demonstrated that this compound is effective in reducing tumor growth in several different cancer models, including lung, breast, and prostate cancer. In addition, this compound has been shown to be effective in reducing tumor growth in animal models of melanoma, glioblastoma, and ovarian cancer.

In Vitro

Capivasertib has also been studied in vitro, with studies demonstrating that the compound is effective in inhibiting the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. In addition, this compound has been shown to be effective in inhibiting the growth of melanoma, glioblastoma, and ovarian cancer cell lines.

Mécanisme D'action

Target of Action

Capivasertib is a potent, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) . These kinases play a crucial role in the PI3K/AKT pathway, which regulates cell proliferation, growth, and survival .

Mode of Action

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is frequently dysregulated in cancer , particularly in hormone receptor-positive, HER2-negative breast cancer . By inhibiting AKT, this compound disrupts this pathway, leading to decreased cell proliferation and growth .

Pharmacokinetics

Patients receive oral this compound 400 mg twice daily on an intermittent schedule (4 days on/3 days off) . A study evaluating the drug-drug interaction risk of this compound with the cytochrome P450 3A substrate midazolam in previously treated adults with advanced solid tumors showed that this compound–midazolam coadministration increased midazolam exposure . This indicates that this compound is a weak CYP3A inhibitor at 400 mg BID on an intermittent schedule .

Result of Action

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, substrates for CYP3A4, multidrug and toxin extrusion 1 (MATE1), or organic cation transporter 2 (OCT2) transport were either avoided or used cautiously, and statins were avoided or used at capped doses . Furthermore, the presence of certain genetic alterations in the tumor environment, such as mutations in the PIK3CA, AKT1, or PTEN genes, can impact the effectiveness of this compound .

Activité Biologique

Capivasertib has been shown to be effective in reducing tumor growth in several different cancer models, including lung, breast, and prostate cancer. In addition, this compound has been shown to be effective in reducing tumor growth in animal models of melanoma, glioblastoma, and ovarian cancer. This compound has also been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. In addition, this compound has been shown to be effective in inhibiting the growth of melanoma, glioblastoma, and ovarian cancer cell lines.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of AKT, which is involved in the regulation of cell growth, survival, and proliferation. In addition, this compound has been shown to inhibit the activity of other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using capivasertib in laboratory experiments is its high potency and selectivity for the AKT family of kinases. In addition, this compound has been shown to be effective in reducing tumor growth in several different cancer models, and in inhibiting the growth of a variety of cancer cell lines. However, one limitation of using this compound in laboratory experiments is that it is only effective in inhibiting the activity of AKT, and not other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis.

Orientations Futures

For research include further investigation into the efficacy of capivasertib in different cancer models and cell lines, as well as further exploration of its potential to inhibit other proteins involved in the regulation of cell cycle progression, cell migration, and angiogenesis. In addition, further research could also be conducted into the mechanism of action of this compound and its potential to be used in combination with other drugs to enhance its efficacy. Finally, further research could be conducted into the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for use in clinical trials.

Applications De Recherche Scientifique

Traitement du cancer du sein

Le capivasertib a été approuvé pour une utilisation en association avec le fulvestrant dans le traitement des patientes adultes atteintes d'un cancer du sein localement avancé ou métastatique, positif aux récepteurs hormonaux (RH), négatif au facteur de croissance épidermique humain 2 (HER2) et présentant des altérations génétiques spécifiques . Cette approbation est une étape importante, car elle offre une nouvelle option thérapeutique aux patientes dont la maladie a progressé sous des schémas de traitement endocriniens.

Thérapie du cancer de la prostate

Le médicament est en développement clinique de phase III pour une utilisation en association avec d'autres agents anticancéreux dans le traitement du cancer de la prostate résistant à la castration et du cancer de la prostate sensible aux hormones . Cela souligne son potentiel à répondre à un besoin crucial dans les soins du cancer de la prostate, en particulier pour les patients atteints de stades avancés de la maladie.

Cancer du sein triple négatif

Le this compound est également à l'étude pour son efficacité dans le traitement du cancer du sein triple négatif, une forme particulièrement agressive de la maladie qui n'a pas de thérapies ciblées . L'association du this compound au paclitaxel est évaluée comme traitement de première intention des cas localement avancés ou métastatiques.

Modulation pharmacocinétique

Une étude a montré que le this compound peut moduler la pharmacocinétique du midazolam, un substrat du CYP3A4, chez les patients atteints de tumeurs solides avancées . Cela suggère que le this compound a le potentiel d'influencer le métabolisme d'autres médicaments, ce qui est crucial pour gérer les interactions médicamenteuses en thérapie anticancéreuse.

Application clinique de la COVID-19

Des recherches indiquent que le this compound pourrait limiter l'entrée cellulaire du SRAS-CoV-2, suggérant une application clinique potentielle pour la COVID-19 . Cette application inattendue pourrait ouvrir une nouvelle voie pour le traitement de la COVID-19, en particulier chez les patients atteints de cancer qui présentent un risque plus élevé de maladie grave.

Cancer résistant aux médicaments

Le this compound a montré des activités antitumorales significatives en tant qu'inhibiteur de l'AKT à petite molécule par voie orale pour le cancer du sein résistant aux médicaments dans des essais cliniques . Sa capacité à surmonter les mécanismes de résistance en fait un atout précieux dans la pharmacopée oncologique.

Résistance à la thérapie endocrinienne

Chez les patientes atteintes d'un cancer du sein avancé positif aux récepteurs hormonaux, négatif au HER2, le this compound a montré une amélioration de la survie sans progression chez celles qui ont présenté une progression de la maladie pendant ou après une thérapie endocrinienne précédente . Cette application est particulièrement importante pour les patientes qui ont des options de traitement limitées après avoir développé une résistance aux thérapies standard.

Inhibition du CYP3A

L'étude d'interaction avec le midazolam a également révélé que le this compound agit comme un faible inhibiteur du CYP3A . Cette propriété pourrait être exploitée dans la conception de thérapies combinées afin d'optimiser les effets pharmacologiques des médicaments co-administrés.

Safety and Hazards

The most common adverse reactions of Capivasertib include diarrhea, cutaneous adverse reactions, increased random glucose, decreased lymphocytes, decreased hemoglobin, increased fasting glucose, nausea, fatigue, decreased leukocytes, increased triglycerides, decreased neutrophils, increased creatinine, vomiting, and stomatitis . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Analyse Biochimique

Biochemical Properties

Capivasertib functions as an inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). By inhibiting these kinases, this compound prevents the phosphorylation of downstream AKT substrates, which are crucial for various cellular processes such as cell division, apoptosis, and metabolism . The interaction of this compound with AKT is highly specific, as the drug is designed to fit precisely into the active site of the kinase, thereby blocking its activity .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease glucose uptake and glycolysis in cancer cells, thereby reducing their energy supply .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT substrates, which are involved in various cellular processes. By blocking AKT activity, this compound disrupts cell survival signals, leading to increased apoptosis and reduced cell proliferation . Furthermore, this compound has been shown to affect gene expression by inhibiting the transcription of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is administered on an intermittent schedule (four days on, three days off) to balance efficacy and tolerability . Over time, this compound has been shown to maintain its stability and effectiveness in inhibiting AKT activity. Long-term studies have demonstrated that this compound can lead to sustained inhibition of tumor growth and progression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as diarrhea, rash, and increased blood glucose levels have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

This compound is primarily metabolized by the enzymes CYP3A4 and UGT2B7 . These enzymes facilitate the breakdown of this compound into its metabolites, which are then excreted from the body. The metabolic pathways of this compound are crucial for its clearance and overall pharmacokinetics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including tumors . The drug’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . This compound’s localization within tissues is essential for its therapeutic effects, as it needs to reach the target cells to inhibit AKT activity effectively.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with AKT. The drug’s ability to localize within the cytoplasm is crucial for its inhibitory effects on AKT activity . Additionally, this compound may undergo post-translational modifications that influence its localization and activity within cells .

Propriétés

IUPAC Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUBGYFRJFOXQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150710 | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143532-39-1 | |

| Record name | AZD-5363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capivasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPIVASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

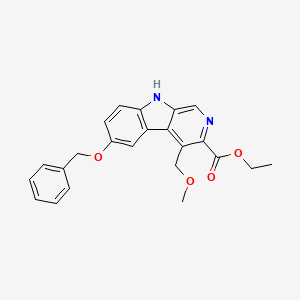

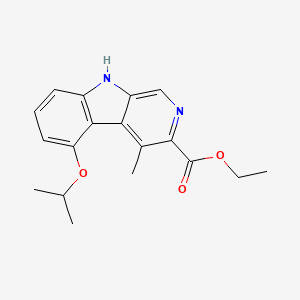

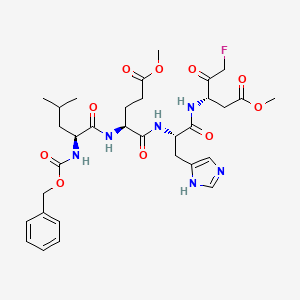

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)